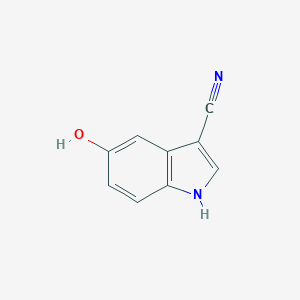

5-hydroxy-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKOJSYDMZPWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442658 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197512-21-3 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbonitrile

For researchers, scientists, and professionals in drug development, 5-hydroxy-1H-indole-3-carbonitrile stands as a molecule of significant interest. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, potential synthesis, biological relevance, and safety considerations, presented in a format tailored for technical experts.

Core Chemical Properties

This compound is a solid, room-temperature stable compound.[1] Its core structure consists of a bicyclic indole ring system, featuring a hydroxyl group at the 5-position and a nitrile group at the 3-position. These functional groups are key to its chemical reactivity and biological interactions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 197512-21-3 | [1][2] |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [3] |

| Predicted Boiling Point | 438.6 ± 25.0 °C | |

| Predicted Density | 1.42 ± 0.1 g/cm³ | |

| Purity (typical) | ≥97% | [1] |

| SMILES | N#CC1=CNC2=C1C=C(O)C=C2 | [2] |

| InChI | 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |

| InChI Key | CXKOJSYDMZPWIK-UHFFFAOYSA-N | |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Dehydration of 5-hydroxy-1H-indole-3-carboxaldehyde oxime

This protocol is a generalized procedure based on the synthesis of indole-3-carbonitrile from indole-3-carboxaldehyde.[4]

Step 1: Oximation of 5-hydroxy-1H-indole-3-carboxaldehyde

-

Dissolve 5-hydroxy-1H-indole-3-carboxaldehyde in a suitable solvent such as ethanol or pyridine.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the oxime product.

-

Filter, wash with water, and dry the crude 5-hydroxy-1H-indole-3-carboxaldehyde oxime.

Step 2: Dehydration of the Oxime to the Nitrile

-

Suspend the dried oxime in a dehydrating agent. Acetic anhydride is a commonly used reagent for this transformation.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it onto ice water to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to those used for other indolic compounds, can be employed.[5][6] A C8 or C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a typical starting point. Detection can be achieved using a UV detector (monitoring at ~280 nm) or a more sensitive fluorimetric detector (excitation ~280 nm, emission ~350 nm).[6]

-

Mass Spectrometry (MS): To confirm the molecular weight (158.16 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the O-H stretch from the hydroxyl group, the N-H stretch from the indole, and the characteristic C≡N stretch of the nitrile group.

Biological Activity and Signaling Pathways

Indole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The nitrile group is a key pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enhancing binding to biological targets.[7][8]

Role in Plant Defense Pathways

In the plant kingdom, particularly in Arabidopsis thaliana, derivatives of 5-hydroxyindole are synthesized as part of the plant's defense mechanism against pathogens.[9][10] This biosynthetic pathway originates from the amino acid tryptophan and proceeds through key intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.[9][10] The pathway ultimately leads to the formation of glucose conjugates of 5-hydroxyindole-3-carbaldehyde and various indole-3-carboxylic acids.[9][10] This highlights a natural role for the 5-hydroxyindole scaffold in biological defense systems.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on safety data for structurally related compounds such as 5-hydroxy-1H-indole-3-carboxylic acid and other indole derivatives, appropriate precautions should be taken.[11]

| Hazard Category | Description | Precautionary Measures |

| Skin Corrosion/Irritation | May cause skin irritation.[11] | Wear protective gloves and lab coat. |

| Eye Damage/Irritation | May cause serious eye irritation.[11] | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory tract irritation.[11] | Handle in a well-ventilated area or fume hood. Avoid breathing dust. |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. | Do not ingest. Avoid skin contact. Wash hands thoroughly after handling. |

As with all laboratory chemicals, this compound should be handled by trained professionals in a laboratory setting, following standard safety protocols. A full risk assessment should be conducted before commencing any experimental work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound - [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Simple and rapid determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 583946 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbonitrile (CAS: 197512-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-1H-indole-3-carbonitrile, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its physicochemical properties, synthesis, biological activities, and safety considerations, presented in a format tailored for a scientific audience.

Chemical and Physical Properties

This compound is an indole derivative characterized by a hydroxyl group at the 5-position and a nitrile group at the 3-position of the indole ring. Its fundamental properties are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 197512-21-3 | |

| Molecular Formula | C₉H₆N₂O | [1] |

| Molecular Weight | 158.16 g/mol | [2] |

| Appearance | Cream-colored crystals or powder (predicted based on related compounds) | [3] |

| Melting Point | Not experimentally determined. For comparison, the melting point of the parent compound, indole-3-carbonitrile, is 175.5-181.5 °C. | [3] |

| Boiling Point | 438.6±25.0 °C (Predicted) | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, ethanol, and acetone (predicted based on indole derivatives). | [4][5][6] |

| pKa | Not experimentally determined. The pKa of the hydroxyl group on the parent 5-hydroxyindole is approximately 10.16. | [7] |

| Purity | Commercially available with a purity of at least 97%. | |

| Storage | Room temperature, under an inert atmosphere. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable substituted aniline:

-

Synthesis of 5-hydroxy-1H-indole-3-carbaldehyde: This intermediate can be synthesized from 4-aminophenol via a Vilsmeier-Haack reaction. A patent describes a similar synthesis using 4-amino-3-methylphenol to produce 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.[7]

-

Conversion to this compound: The resulting aldehyde can then be converted to the corresponding nitrile. A general and effective method for this transformation involves the reaction of the indole-3-carboxaldehyde with hydroxylamine hydrochloride in a suitable solvent like formic acid.[8] Another established method is the reaction with diammonium hydrogen phosphate in 1-nitropropane and glacial acetic acid.[9]

A logical workflow for the synthesis is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 5-hydroxy-1H-indole-3-carbaldehyde (Adapted from a similar synthesis[7])

-

To a flask containing dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C to prepare the Vilsmeier reagent.

-

Slowly add a solution of 4-aminophenol in DMF to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Increase the temperature to 85 °C and continue the reaction for approximately 7 hours.

-

After the reaction, cool the mixture and neutralize it with a saturated sodium carbonate solution until a solid precipitates.

-

Filter the solid, wash with water, and dry to obtain 5-hydroxy-1H-indole-3-carbaldehyde.

Step 2: Conversion to this compound (General Procedure[8])

-

In a reaction vessel, dissolve 5-hydroxy-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in formic acid.

-

Heat the mixture under reflux for 1 hour.

-

After the reaction is complete, distill off the formic acid under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the crude product and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.

Purification

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate or an acetone-hexane mixture. Column chromatography on silica gel may also be employed if further purification is necessary.

Spectroscopic Data

Specific, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

| Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons on the indole ring, a singlet for the proton at the 2-position, a broad singlet for the N-H proton, and a singlet for the O-H proton. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. |

| ¹³C NMR | Signals for the nine carbon atoms, including the characteristic signal for the nitrile carbon (around 115-120 ppm) and the carbon bearing the hydroxyl group (around 150-155 ppm). |

| IR Spectroscopy | A sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, a broad band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹, and a band for the N-H stretch of the indole ring around 3300-3500 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 158.16. |

A generalized workflow for the spectroscopic analysis of synthesized indole derivatives is presented below.

Biological Activity and Potential Applications

While indole derivatives are a well-established class of pharmacologically active compounds, there is limited direct experimental data on the biological activity of this compound. However, research on related compounds provides insights into its potential applications.

Potential Therapeutic Areas

-

Antiviral Activity: Derivatives of 5-hydroxy-1H-indole-3-carboxylic acid have been investigated for their anti-Hepatitis B Virus (HBV) activity.[10] This suggests that the 5-hydroxyindole scaffold may be a promising starting point for the development of novel antiviral agents.

-

Anticancer Activity: The indole nucleus is a key structural motif in many anticancer drugs. Studies on various indole derivatives have demonstrated their potential to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.[11] The PI3K/Akt/mTOR/NF-κB signaling pathway is a known target for some indole compounds in cancer therapy.[11]

-

Ferroptosis Modulation: Recent studies have explored the role of hydroxyindoles in ferroptosis, a form of regulated cell death. While several hydroxyindole isomers have been identified as inhibitors of ferroptosis, 5-hydroxyindole was found to be the least effective among them.[12][13] This suggests that the 5-hydroxy substitution may not be optimal for this particular biological activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

An illustrative workflow for the MTT assay is provided below.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-hydroxy-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-hydroxy-1H-indole-3-carbonitrile, alongside relevant experimental protocols and its significance in biochemical and pharmaceutical research. The indole scaffold is a crucial structural motif in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2] this compound, a member of this class, serves as a valuable building block in the synthesis of more complex, biologically active molecules.

Core Compound Data

A summary of the key quantitative data for this compound is presented below. This data is essential for experimental design, chemical synthesis, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 158.1567 g/mol | [3][4] |

| 158.16 g/mol | [5] | |

| Molecular Formula | C₉H₆N₂O | [3][4] |

| CAS Number | 197512-21-3 | [3][4][5] |

| Predicted Boiling Point | 438.6 ± 25.0 °C | [6] |

| Predicted Density | 1.42 ± 0.1 g/cm³ | [6] |

| Storage Conditions | 2-8°C, sealed, dry | [6][7] |

Applications in Research and Drug Development

This compound is primarily utilized in biochemical and pharmaceutical research.[6] Its structural similarity to precursors of the neurotransmitter serotonin makes it a valuable tool for developing drugs related to the nervous system, such as antidepressants or anxiolytics.[6][8] Furthermore, it serves as a precursor for synthesizing other indole compounds with potential biological activities, including antioxidant and anti-inflammatory properties.[6] The broader class of indole derivatives is recognized for its therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2]

While direct involvement in a specific signaling pathway is not extensively documented for this compound itself, related indole compounds have demonstrated clear mechanisms of action. For instance, Indole-3-carboxaldehyde (ICA), a structurally similar molecule, has been shown to suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade, suggesting a potential avenue for atherosclerosis treatment.[9]

Experimental Protocols: Synthesis

Objective: To synthesize an indole-3-carbonitrile derivative from its corresponding indole-3-carboxaldehyde precursor.

Materials:

-

Indole-3-carboxaldehyde derivative

-

Diammonium hydrogen phosphate

-

1-Nitropropane (solvent)

-

Glacial acetic acid

-

Water

-

Acetone

-

Hexane

-

Activated carbon

Procedure:

-

Reaction Setup: A mixture of the starting indole-3-carboxaldehyde (1 equivalent), diammonium hydrogen phosphate (approx. 5 equivalents), 1-nitropropane, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.[10]

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours (e.g., 12.5 hours as per a related procedure) to ensure the complete conversion of the aldehyde.[10] The mixture typically changes color during this period.[10]

-

Solvent Removal: After the reflux period, the volatile reactants and the solvent are removed under reduced pressure (e.g., using a rotary evaporator).[10]

-

Precipitation: An excess of water is added to the resulting residue. The crude indole-3-carbonitrile product precipitates out of the solution.[10]

-

Filtration and Drying: The crude product is collected by filtration and dried under reduced pressure.[10]

-

Purification (Crystallization): The crude nitrile is purified by crystallization. This can be achieved by dissolving the product in a minimal amount of hot acetone, decolorizing with activated carbon, and then inducing precipitation by adding hexane.[10]

-

Final Product: The purified crystals are filtered and dried to yield the final indole-3-carbonitrile product.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [myskinrecipes.com]

- 7. 5-HYDROXYINDOLE-3-ACETONITRILE | 100929-86-0 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

biological significance of the indole-3-carbonitrile scaffold

An In-depth Technical Guide to the Biological Significance of the Indole-3-Carbonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, the indole-3-carbonitrile (I3N) framework has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, metabolic pathways, and multifaceted , with a focus on its therapeutic potential.

Synthesis of the Indole-3-Carbonitrile Scaffold

The indole-3-carbonitrile scaffold and its derivatives are accessible through various synthetic routes. A common and efficient method involves the dehydration of indole-3-aldoxime, which is itself derived from indole-3-carboxaldehyde.

Experimental Protocol: Synthesis from Indole-3-Carboxaldehyde

A well-established method for synthesizing indole-3-carbonitrile involves the reaction of indole-3-carboxaldehyde with diammonium hydrogen phosphate in 1-nitropropane and glacial acetic acid.[3]

Materials:

-

Indole-3-carboxaldehyde

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

1-Nitropropane

-

Glacial acetic acid

-

Water

-

Acetone

-

Hexane

-

Activated carbon

Procedure:

-

A mixture of indole-3-carboxaldehyde (0.0099 mol), diammonium hydrogen phosphate (0.053 mol), 1-nitropropane (30 mL, 0.34 mol), and glacial acetic acid (10 mL) is refluxed for approximately 12.5 hours. The mixture will change color from pale yellow to dark red.[3]

-

After reflux, the volatile components are removed under reduced pressure.

-

An excess of water is added to the dark residue, leading to the precipitation of crude indole-3-carbonitrile.[3]

-

The crude product is collected by filtration and dried under reduced pressure. The reported yield for the crude product is between 85–95%.[3]

-

Purification is achieved by crystallization from an acetone-hexane mixture, using activated carbon for decolorization. Further purification can be done by sublimation.[3]

Another effective method involves heating indole-3-carbaldehyde with hydroxylamine hydrochloride in formic acid under reflux for one hour, which produces indole-3-carbonitrile in high yield (95%).[4]

Metabolic Pathways

Indole-3-carbonitrile is closely related to indole-3-carbinol (I3C), a well-studied compound derived from the glucosinolate glucobrassicin, found abundantly in cruciferous vegetables like broccoli and cabbage.[5] In the acidic environment of the stomach, I3C can be converted into various condensation products, including 3,3′-diindolylmethane (DIM) and indole[3,2-b]carbazole (ICZ).[5]

In plants such as Arabidopsis thaliana, indole-3-acetonitrile serves as an intermediate in the biosynthesis of defense-related metabolites like indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) from tryptophan.[6][7] The enzyme CYP71B6 has been shown to convert indole-3-acetonitrile into ICHO and ICOOH.[6][7] While not the direct metabolism of indole-3-carbonitrile itself, these pathways highlight the central role of indole-based nitriles in the biosynthesis of biologically active molecules.

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents.[2][8][9] Derivatives of indole-3-carbonitrile have demonstrated significant potential as anticancer agents by targeting a multitude of cellular signaling pathways that govern cell cycle progression, apoptosis, and cell proliferation.[10]

Mechanisms of Action

Cell Cycle Arrest: Indole compounds, notably the related I3C, can induce a G1 cell-cycle arrest in human breast cancer cells.[11] This is often accompanied by the inhibition of cyclin-dependent kinase 6 (Cdk6) expression and an increase in p21 gene expression, both of which are critical regulators of the cell cycle.[11]

Induction of Apoptosis: Indole derivatives can trigger apoptosis through various mechanisms. This includes the activation of stress-induced MAP kinases (p38 and JNK) and the inhibition of survival factors like NF-κB and STAT3.[10] One study on a novel 1H-indole-3-carbonitrile derivative, C11, found that it induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated Tropomyosin receptor kinase (TRK).[12]

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR/NF-κB Pathway: This is a crucial signaling network for cell survival and proliferation. I3C and its metabolite DIM are known to deregulate this pathway, contributing to their anticancer effects.[13]

-

Wnt and Notch Signaling: I3C has been shown to stimulate Wnt signaling while inhibiting Notch activation in intestinal cells, promoting goblet-cell differentiation.[5]

-

TRK Inhibition: Tropomyosin receptor kinase (TRK) is a target in cancers with NTRK gene fusions. Novel 1H-indole-3-carbonitrile derivatives have been developed as potent TRK inhibitors, demonstrating significant antiproliferative effects against TRK-dependent cancer cell lines.[12]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cell Line | Activity | IC₅₀ Value | Citation |

| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7i) | PaCa2 (Pancreatic) | Cytotoxicity | 0.8 µM | [14] |

| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7n) | MCF7 (Breast) | Cytotoxicity | 1.6 µM | [14] |

| 3-(4'-fluorophenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole (7c) | PC3 (Prostate) | Cytotoxicity | 4 µM | [14] |

| Indole-3-carbinol (I3C) | H1299 (Lung) | Anticancer | 449.5 µM | [8] |

| Indole-3-carboxamide derivative (16) | A549 (Lung) | Cytotoxicity | >10 µM | [15] |

| Indole-3-carboxamide derivative (16) | PC3 (Prostate) | Cytotoxicity | 2.62 µM | [15] |

| Indole-3-carboxamide derivative (16) | EGFR Kinase | Inhibition | 1.026 µM | [15] |

| Indole-3-carboxamide derivative (16) | SRC Kinase | Inhibition | 0.002 µM | [15] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole-3-carbonitrile test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the indole-3-carbonitrile derivatives and incubate for another 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Indole-3-carbonitrile and related compounds have demonstrated potent anti-inflammatory effects.[16][17][18][19]

Mechanisms of Action

Indole compounds exert their anti-inflammatory effects primarily by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: I3C has been shown to attenuate the production of nitric oxide (NO), interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[17][20] Similarly, certain indolyl-3-acetonitrile derivatives potently inhibit both NO and prostaglandin E2 (PGE2) production.[21]

-

Targeting Signaling Pathways: The anti-inflammatory action is often mediated by blocking specific signaling cascades. For instance, I3C inhibits the LPS-induced inflammatory response by attenuating the TRIF-dependent signaling pathway, which is a key component of the Toll-like receptor (TLR) signaling system.[17][20] It also interferes with NF-κB signal transduction, a central regulator of inflammation.[22]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Cell Line | Effect | Result | Citation |

| Indole-3-carbinol (I3C) | BV-2 glial cells | Reverses LPS-induced inflammation | Reverses increase in IL-6, TNF-α, NO, iNOS (p < 0.01) | [19] |

| Indole-3-carbinol (I3C) | RAW 264.7 cells | Attenuates production of pro-inflammatory mediators | Reduction in NO, IL-6, and IL-1β | [17] |

| 7-hydroxy-N-methyl-indolyl-3-acetonitrile (2k) | RAW 264.7 cells | Inhibition of NO and PGE2 production | More potent than arvelexin | [21] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants as an indicator of NO production by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Indole-3-carbonitrile test compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a major global health threat. Indole derivatives have emerged as a promising class of antimicrobial agents.[23][24]

Mechanisms of Action

The antimicrobial activity of indole compounds stems from their ability to disrupt essential bacterial processes.

-

Membrane Disruption: I3C is suggested to exert its antifungal activity against Candida albicans by disrupting the structure and integrity of the cell membrane.[25] Some indole-3-carboxamide conjugates have also been shown to disrupt the bacterial membrane of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[24]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Indole-3-acetonitrile (IAN) has been shown to inhibit biofilm formation by E. coli and C. albicans.[26] Several indole derivatives have demonstrated the ability to inhibit and eradicate biofilms of extensively drug-resistant Acinetobacter baumannii.[23]

-

Antibiotic Potentiation: Some indole derivatives act as adjuvants, enhancing the efficacy of conventional antibiotics. EDTA was found to synergistically enhance the bactericidal activity of I3C against most MDR Gram-negative bacteria, leading to a significant reduction in the minimum inhibitory concentration (MIC).[27]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity | MIC Value | Citation |

| Indole-3-carbinol (I3C) | Acinetobacter baumannii | Bactericidal | 3.13–6.25 x 10⁻³ mol/L | [27] |

| Indole-3-carbinol (I3C) | Pseudomonas aeruginosa | Bactericidal | 6.25–12.5 x 10⁻³ mol/L | [27] |

| Indole-3-carbinol (I3C) | Escherichia coli | Bactericidal | 6.25–12.5 x 10⁻³ mol/L | [27] |

| 5-Bromo-indole-3-carboxamide (13b) | Staphylococcus aureus | Antimicrobial | ≤ 0.28 µM | [24] |

| 5-Bromo-indole-3-carboxamide (13b) | Acinetobacter baumannii | Antimicrobial | ≤ 0.28 µM | [24] |

| 5-Bromo-indole-3-carboxamide (13b) | Cryptococcus neoformans | Antimicrobial | ≤ 0.28 µM | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Indole-3-carbonitrile test compounds

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the diluted inoculum to each well containing the test compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

Signaling Pathway: I3C/DIM Modulation of PI3K/Akt/NF-κB

Caption: I3C/DIM inhibits the PI3K/Akt pathway, preventing NF-κB activation.

Experimental Workflow: Biological Activity Screening

Caption: Workflow for synthesis and screening of indole-3-carbonitrile derivatives.

Conclusion and Future Perspectives

The indole-3-carbonitrile scaffold is a versatile and powerful framework in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ability of these compounds to modulate multiple, critical signaling pathways underscores their therapeutic potential for complex diseases.

Future research should focus on the synthesis of novel, more potent, and selective derivatives. Elucidating detailed structure-activity relationships (SAR) will be crucial for optimizing these molecules into viable drug candidates. Furthermore, exploring their potential in combination therapies, particularly as adjuvants to overcome drug resistance in both cancer and infectious diseases, represents a promising avenue for clinical application. The continued investigation of the indole-3-carbonitrile scaffold holds significant promise for the development of next-generation therapeutics.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JP2767295B2 - Method for producing indole-3-carbonitrile compound - Google Patents [patents.google.com]

- 5. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol and 3-3'-diindolylmethane antiproliferative signaling pathways control cell-cycle gene transcription in human breast cancer cells by regulating promoter-Sp1 transcription factor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary phytochemical indole-3-carbinol regulates metabolic reprogramming in mouse prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synergistic action of indole-3-carbinol with membrane-active agents against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Core Scaffold: A Technical Guide to the Discovery and History of 5-Hydroxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and rich history of 5-hydroxyindole derivatives, a class of compounds that has proven to be a cornerstone in neuroscience and medicinal chemistry. From the elucidation of the vital neurotransmitter serotonin to the development of a diverse array of synthetic therapeutic agents, the 5-hydroxyindole scaffold has been a source of continuous scientific exploration and innovation. This document provides a comprehensive historical narrative, detailed experimental methodologies for key synthetic routes, a compilation of quantitative biological data, and visualizations of crucial signaling pathways to serve as a valuable resource for researchers in the field.

A Chronological Journey: From Natural Discovery to Synthetic Innovation

The story of 5-hydroxyindole derivatives begins with the quest to understand the physiological regulation of smooth muscle and blood pressure. In the 1930s, Italian scientist Vittorio Erspamer isolated a substance from the enterochromaffin cells of the gut that caused strong contractions of smooth muscle. He named this compound "enteramine." Independently, in the late 1940s, a research group at the Cleveland Clinic, led by Irvine Page, Maurice Rapport, and Arda Green, identified a vasoconstrictor substance released from platelets during blood clotting, which they termed "serotonin." It was later confirmed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT)[1]. This discovery marked a pivotal moment, unveiling the first and most prominent naturally occurring 5-hydroxyindole derivative and igniting decades of research into its profound physiological roles.

The identification of serotonin as a key neurotransmitter in the central nervous system spurred the development of synthetic methods to access the 5-hydroxyindole core for further biological investigation. The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, emerged as a foundational and highly versatile method for constructing 5-hydroxyindole derivatives from 1,4-benzoquinones and β-aminocrotonic esters[2][3]. This reaction opened the door to the creation of a vast library of synthetic 5-hydroxyindoles, allowing for the exploration of structure-activity relationships and the development of compounds with tailored pharmacological profiles.

Over the years, other classical indole syntheses were adapted for the preparation of 5-hydroxyindoles. The Fischer indole synthesis, discovered by Emil Fischer in 1883, which involves the acid-catalyzed cyclization of a phenylhydrazone, proved to be a valuable tool, particularly for the synthesis of 5-methoxyindoles, which can be readily demethylated to the corresponding 5-hydroxyindoles[2][4][5]. Similarly, the Bischler-Möhlau indole synthesis, a reaction of an α-halo- or α-hydroxyketone with an excess of an aniline derivative, has been modified to produce 4- and 6-hydroxyindoles, and with appropriate starting materials, can be applied to the synthesis of 5-hydroxyindoles[6][7][8][9][10].

The advent of modern synthetic methodologies has further expanded the toolbox for accessing this privileged scaffold. Techniques such as catalytic hydrogenation and intramolecular cycloadditions have provided alternative and often milder routes to 5-hydroxyindole derivatives, enabling the synthesis of more complex and functionally diverse molecules. This continuous evolution of synthetic strategies has been instrumental in the journey of 5-hydroxyindole derivatives from a single, naturally occurring neurotransmitter to a vast and diverse class of molecules with wide-ranging therapeutic applications.

Key Synthetic Methodologies: Experimental Protocols

A detailed understanding of the synthetic routes to 5-hydroxyindole derivatives is crucial for their further development. Below are detailed protocols for some of the most significant methods.

The Nenitzescu Indole Synthesis

This reaction remains a highly effective method for the direct synthesis of 5-hydroxyindoles.

Protocol for the Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate:

-

Materials: 1,4-Benzoquinone, Ethyl 3-aminocrotonate, Chloroform.

-

Procedure:

-

A mixture of 1,4-benzoquinone (0.055 mol) and ethyl β-(N'-benzoyl-N-hydrazino)crotonate (0.05 mol) in chloroform (100 ml) is heated at reflux for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with ethanol and left overnight at room temperature.

-

The resulting solid is filtered, washed with ethanol, and recrystallized from dioxane to yield 1-benzamido-2-methyl-3-carbethoxy-5-hydroxyindole[11].

-

The Fischer Indole Synthesis

While often used for other indole derivatives, the Fischer synthesis can be adapted for 5-hydroxyindoles, typically by using a 4-methoxyphenylhydrazine precursor followed by demethylation.

General Protocol for the Fischer Indole Synthesis:

-

Materials: A (substituted) phenylhydrazine, an aldehyde or ketone, an acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂).

-

Procedure:

-

The phenylhydrazine and the carbonyl compound are reacted to form a phenylhydrazone. This is often done in situ.

-

The phenylhydrazone is then heated in the presence of an acid catalyst.

-

The reaction mixture is worked up to isolate the indole product. The specific conditions (temperature, catalyst, and solvent) can be optimized for different substrates[5][12][13][14].

-

The Bischler-Möhlau Indole Synthesis

This method provides a route to 2-aryl-indoles and can be applied to the synthesis of hydroxyindoles.

Modified Protocol for the Synthesis of 4- and 6-Hydroxyindoles:

-

Materials: 3-Aminophenol, Benzoin, Hydrochloric acid.

-

Procedure:

-

Benzoin (1 equivalent) is added to 3-aminophenol (3 equivalents).

-

Hydrochloric acid (1.5 ml of 10M per 0.082 mmol of aminophenol) is added to the mixture.

-

The reaction mixture is heated for 30 minutes at 135 °C.

-

The resulting mixture of 4- and 6-hydroxyindoles can be separated by chromatography[8][10].

-

Quantitative Biological Activity of 5-Hydroxyindole Derivatives

The versatility of the 5-hydroxyindole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize quantitative data for various therapeutic areas.

| Compound Class | Derivative/Example | Target/Assay | Activity (IC₅₀/MIC/EC₅₀) | Reference(s) |

| Anticancer | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 breast cancer cells | 4.7 µM | [7] |

| Thienopyridine indole derivative | Tubulin polymerization | 2.505 µM | [15] | |

| 6- and 7-heterocyclyl-1H-indole | Tubulin polymerization | 0.58 ± 0.06 µM | [16] | |

| Pyrido[4,3-b]indole derivative | HeLa cells | 8.7 ± 1.3 μM | [17] | |

| Antimicrobial | 5-Iodoindole | Acinetobacter baumannii (XDRAB) | 64 µg/mL | [6] |

| 3-Methylindole | Acinetobacter baumannii (XDRAB) | 64 µg/mL | [6] | |

| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 µg/mL | [6] | |

| Indole-thiadiazole derivative | B. subtilis | 3.125 µg/mL | [18] | |

| Indole-triazole derivative | B. subtilis | 3.125 µg/mL | [18] | |

| Antiviral | Tetrahydroindole derivative (gt 1b) | Hepatitis C Virus (HCV) | 12.4 μM | [19] |

| Tetrahydroindole derivative (gt 2a) | Hepatitis C Virus (HCV) | 8.7 μM | [19] | |

| N-benzoyl indole derivative | Hepatitis C Virus (HCV) | 1.16 μM | [19] | |

| 2-phenyl-4,5,6,7-tetrahydro-1H-indole | Hepatitis C Virus (HCV) | 8.7 µM (gt 2a) | [19] | |

| Anti-inflammatory | Isonicotinate of meta-aminophenol | ROS production in human blood cells | 1.42 ± 0.1 µg/mL | [20] |

| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) inhibition | 2.2 ± 0.4 µM | [21] |

Signaling Pathways and Mechanisms of Action

The biological effects of 5-hydroxyindole derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Serotonin Receptor Signaling

As the endogenous ligand for a large family of serotonin receptors (5-HTRs), serotonin (5-HT) plays a crucial role in neurotransmission. The diverse subtypes of 5-HTRs are G-protein coupled receptors (GPCRs) or ligand-gated ion channels that, upon activation by 5-HT, initiate a cascade of intracellular events.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 10. distantreader.org [distantreader.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 16. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. turkjps.org [turkjps.org]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy-1H-indole-3-carbonitrile: A Technical Guide to its Potential as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The discovery and development of novel building blocks for these components are critical to expanding the scope and efficacy of TPD. This technical guide explores the potential of 5-hydroxy-1H-indole-3-carbonitrile as a versatile scaffold for the development of new protein degraders. While direct evidence of its application in published literature is nascent, its structural features—a hydroxylated indole core with a nitrile moiety—present intriguing possibilities for its use as either a warhead for various POIs or a novel E3 ligase ligand. This document provides a hypothetical framework for the investigation of this molecule, including proposed synthesis and functionalization strategies, general experimental protocols for its evaluation, and illustrative data representations.

Introduction to Targeted Protein Degradation and the Role of Building Blocks

Targeted protein degradation harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

The modular nature of PROTACs allows for the systematic optimization of their three key components:

-

Warhead: A ligand that binds to the protein of interest (POI).

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

Linker: A chemical tether that connects the warhead and the E3 ligase ligand, influencing the stability and efficacy of the ternary complex.

The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of bioactive compounds and approved drugs. Its ability to participate in various non-covalent interactions makes it an attractive core for designing ligands that can bind to a wide range of protein targets.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a building block is essential for its successful incorporation into a drug-like molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| CAS Number | 197512-21-3 | [1][2] |

| Appearance | Cream-colored crystals or powder | [1] |

| Purity | ≥97% | [1] |

| Storage | Room temperature | [1] |

Hypothetical Applications in Protein Degrader Design

Given its chemical structure, this compound can be envisioned to function in two primary roles within a PROTAC:

-

As a Warhead for a Protein of Interest: The indole ring is a common motif in kinase inhibitors and other protein binders. The hydroxyl and nitrile groups, along with the indole nitrogen, provide multiple points for the attachment of a linker, allowing for the exploration of different exit vectors to optimize ternary complex formation.

-

As a Novel E3 Ligase Ligand: While the majority of current PROTACs utilize ligands for VHL or CRBN, the discovery of novel E3 ligase ligands is a key area of research to expand the scope of TPD. The unique electronic and structural features of this indole derivative could potentially allow it to bind to a different E3 ligase.

Rationale for Investigation

The indole nucleus is a well-established pharmacophore. The 5-hydroxy substitution can participate in hydrogen bonding, a critical interaction for protein-ligand recognition. The 3-carbonitrile group is a versatile chemical handle that can be further modified or participate in specific interactions within a binding pocket.

Experimental Protocols for Evaluation

The following sections outline general experimental workflows to investigate the potential of this compound as a protein degrader building block.

Synthesis and Functionalization

The primary amino group of the indole, the hydroxyl group, and the nitrile group offer potential sites for linker attachment. Standard synthetic methodologies can be employed to functionalize this core.

Protocol 1: General Procedure for N1-Alkylation with a Linker Precursor

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature for 30 minutes.

-

Add the linker precursor containing a suitable leaving group (e.g., a bromoalkyl-PEG linker).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography to yield the functionalized indole.

Biophysical Assays for Target Engagement

To determine if the indole scaffold binds to a POI or an E3 ligase, a panel of biophysical assays can be employed.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilize the purified POI or E3 ligase onto a sensor chip.

-

Prepare a series of dilutions of the this compound derivative.

-

Flow the compound dilutions over the sensor chip and measure the binding response in real-time.

-

Regenerate the sensor surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Table of Hypothetical Binding Affinities:

| Compound | Target Protein | KD (μM) |

| Indole-Derivative-1 | Kinase A | 0.5 |

| Indole-Derivative-2 | Bromodomain B | 2.1 |

| Indole-Derivative-3 | E3 Ligase X | 15.7 |

Cellular Assays for Protein Degradation

Once a PROTAC is synthesized, its ability to induce the degradation of the target protein in a cellular context must be evaluated.

Protocol 3: Western Blotting to Quantify Protein Degradation

-

Culture a relevant cell line that endogenously expresses the POI.

-

Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 18 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation and calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Table of Hypothetical Degradation Data:

| PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | Kinase A | 25 | 92 |

| PROTAC-B | Bromodomain B | 150 | 85 |

| PROTAC-C | Kinase A | >1000 | <10 |

Illustrative Signaling Pathway

Should this compound be developed into a warhead for a kinase, the resulting PROTAC would be expected to impact downstream signaling pathways.

References

The Ubiquitous Presence of 5-Hydroxyindole Compounds: A Technical Guide to Their Natural Occurrence, Analysis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyindole compounds, a class of biogenic amines derived from the essential amino acid tryptophan, play pivotal roles in the physiological and pathological processes of a vast array of organisms, from bacteria to humans. Their diverse functions as neurotransmitters, hormones, and signaling molecules have made them a focal point of research in neuroscience, pharmacology, and clinical medicine. This technical guide provides an in-depth exploration of the natural occurrence of key 5-hydroxyindole compounds, detailed methodologies for their analysis, and an overview of their complex signaling pathways.

Natural Occurrence of 5-Hydroxyindole Compounds

The distribution of 5-hydroxyindole derivatives is widespread throughout the biological kingdom. The primary precursor for this family of compounds is L-tryptophan, which is hydroxylated to form 5-hydroxytryptophan (5-HTP). Subsequent enzymatic modifications give rise to a variety of crucial molecules, including serotonin (5-hydroxytryptamine), melatonin (N-acetyl-5-methoxytryptamine), and their metabolic breakdown product, 5-hydroxyindoleacetic acid (5-HIAA).

In the Animal Kingdom

In animals, 5-hydroxyindole compounds are integral components of the nervous and endocrine systems.

-

Serotonin (5-Hydroxytryptamine) : Famously known as the "feel-good" neurotransmitter, serotonin is predominantly produced in the enterochromaffin cells of the gastrointestinal tract, accounting for over 90% of the body's total serotonin.[1][2][3] It plays a crucial role in regulating gut motility, mood, appetite, and sleep.[4] In the central nervous system, serotonin is synthesized in the raphe nuclei of the brainstem and is involved in a wide range of neurological functions.[5]

-

Melatonin (N-acetyl-5-methoxytryptamine) : Primarily synthesized by the pineal gland in response to darkness, melatonin is the key hormone regulating circadian rhythms and sleep-wake cycles.[6][7] It also possesses potent antioxidant properties.[7]

-

5-Hydroxytryptophan (5-HTP) : As the direct precursor to serotonin, 5-HTP is an intermediate in its biosynthesis. It is not typically found in significant quantities in the diet but can be produced endogenously from tryptophan.[8]

-

5-Hydroxyindoleacetic Acid (5-HIAA) : This is the main metabolite of serotonin, formed through the action of monoamine oxidase and aldehyde dehydrogenase.[9] Its levels in urine and cerebrospinal fluid (CSF) are often used as a biomarker for serotonin turnover and to aid in the diagnosis of certain neuroendocrine tumors.[9][10][11]

In the Plant Kingdom

Plants are a rich source of various 5-hydroxyindole compounds, where they are thought to be involved in growth regulation, defense mechanisms, and stress responses.

-

5-Hydroxytryptophan (5-HTP) : The seeds of the African plant Griffonia simplicifolia are a particularly rich natural source of 5-HTP, containing between 14% and 20% by weight.[12] This has led to its commercial extraction for use in dietary supplements.

-

Serotonin (5-Hydroxytryptamine) : Serotonin is found in a variety of plants, including fruits and vegetables. The leaves of Griffonia simplicifolia also contain serotonin at concentrations of 0.1-0.2%.[12]

-

Melatonin (N-acetyl-5-methoxytryptamine) : Melatonin has been identified in a wide range of plant species, where it is believed to function as an antioxidant and a growth regulator.[6][13][14] Its concentration can vary significantly between different plant parts and in response to environmental stressors.[14]

In Fungi and Microorganisms

5-hydroxyindole compounds are also produced by various fungi and bacteria.

-

Serotonin and other Indoleamines : Certain species of fungi have been shown to produce serotonin and other indole-containing compounds.

-

Gut Microbiota : The gut microbiome can influence host serotonin levels. Some gut bacteria can stimulate enterochromaffin cells to produce serotonin, while others may be capable of synthesizing it directly from tryptophan.[1][5]

Quantitative Data on Natural Occurrence

The following tables summarize the reported concentrations of key 5-hydroxyindole compounds in various natural sources.

| Compound | Source | Organism/Tissue | Concentration Range | Reference(s) |

| 5-Hydroxytryptophan (5-HTP) | Seeds | Griffonia simplicifolia | 14 - 20% by weight | [12] |

| Serotonin (5-HT) | Gut | Human (Enterochromaffin cells) | >90% of total body serotonin | [1][2][3] |

| Leaves | Griffonia simplicifolia | 0.1 - 0.2% | [12] | |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Cerebrospinal Fluid (CSF) | Human (Depressed individuals) | Median: 12.57 ng/mL | [15] |

| Cerebrospinal Fluid (CSF) | Human (Non-depressed individuals) | Median: 15.41 ng/mL | [15] | |

| Urine (24-hour) | Human (Healthy) | Typically low, elevated in carcinoid syndrome | [16] | |

| Serum | Human (Healthy) | 35 - 123 nmol/L | [17] |

Experimental Protocols for Analysis

The accurate quantification of 5-hydroxyindole compounds is crucial for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and sensitive analytical techniques employed.

General Workflow for HPLC-ECD Analysis of Serotonin and Metabolites

References

- 1. Serotonin and the Gut-Brain Axis: Can Food Affect Your Mood? [tinyhealth.com]

- 2. The Gut-Brain Connection: Serotonin and Gut Health - iTrust [itrustwellness.com]

- 3. Blue all the time?:Serotonin and the Gut-Brain Axis [pereaclinic.com]

- 4. How Does Serotonin in the Brain Affect Your Bowels? [healthline.com]

- 5. Know your serotonin: An interview with gut-brain axis researcher Elaine Hsiao - Gut Microbiota for Health [gutmicrobiotaforhealth.com]

- 6. turkjps.org [turkjps.org]

- 7. New insights into the role of melatonin in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Griffonia Simplicifolia: effect, use and dosage | BIOGENA International [biogena.com]

- 9. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brain-feed.com [brain-feed.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 5-hydroxy-1H-indole-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hydroxy-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the structural elucidation and characterization of this molecule.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is critical for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.95 | s | - | N1-H |

| 9.21 | s | - | C5-OH |

| 7.98 | s | - | H2 |

| 7.21 | d | 8.8 | H7 |

| 6.90 | d | 2.4 | H4 |

| 6.72 | dd | 8.8, 2.4 | H6 |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C5 |

| 132.8 | C7a |

| 129.8 | C2 |

| 126.1 | C3a |

| 117.0 | C≡N |

| 114.2 | C7 |

| 113.8 | C6 |

| 104.5 | C4 |

| 85.0 | C3 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (neat)

| Wavenumber (cm⁻¹) | Assignment |

| 3328 | O-H, N-H stretching |

| 2221 | C≡N stretching |

| 1620, 1587, 1461 | Aromatic C=C stretching |

| 1271, 1182 | C-O stretching |

| 802 | C-H bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (ESI)

| m/z | Assignment |

| 157 | [M-H]⁻ |

Experimental Protocols

The data presented in this guide were obtained using the following experimental procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample of the compound.

Mass Spectrometry (MS): The mass spectrum was acquired using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectroscopic data and the general analytical process, the following diagrams are provided.

The Rising Therapeutic Potential of Functionalized Indole-3-Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4][5][6] Among the diverse range of indole derivatives, functionalized indole-3-carbonitriles have emerged as a particularly promising class of molecules with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the core aspects of functionalized indole-3-carbonitriles, focusing on their synthesis, biological activities, and mechanisms of action, presented with detailed data, experimental protocols, and pathway visualizations to aid researchers in this dynamic field.

Therapeutic Applications and Biological Activity

Functionalized indole-3-carbonitriles and related indole derivatives exhibit a broad spectrum of pharmacological activities. Their therapeutic potential is primarily attributed to their ability to interact with various biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives.[3][4][7][12] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress cell migration and colony formation.[7]

One notable example is the 1H-indole-3-carbonitrile derivative, compound C11 , which has been identified as a potent inhibitor of Tropomyosin receptor kinase (TRK).[7] TRK is a key target in cancers driven by NTRK gene fusions.[7] Compound C11 demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines and exhibited dose-dependent inhibition of colony formation and cell migration.[7] Mechanistic studies revealed that C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[7]

The PI3K/Akt/mTOR signaling pathway, frequently deregulated in cancer, is another target for indole compounds. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway and the downstream transcription factor NF-κB, which plays a crucial role in inflammation, invasion, and angiogenesis.[13]

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Assay Type | Result | Reference |

| Compound C11 (1H-indole-3-carbonitrile derivative) | Km-12 (TRK-dependent) | Antiproliferative | Significant | [7] |

| Compound 6 | Colon (SW-620) | Inhibition | 75% at 100 µM, 46% at 50 µM | [3] |

| Compound 6 | Colon (HCT-15) | Inhibition | 85% at 100 µM, 56% at 50 µM | [3] |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c ) | Leukemia (HL-60(TB)) | Growth Inhibition (GI50) | 0.0244 - 5.06 µM | [14] |

| 5-chloro-8-hydroxyquinoline derivative (16 ) | Colon (Colo205) | Cytotoxicity (IC50) | 13.06 µM | [15] |

| 5-chloro-8-hydroxyquinoline derivative (16 ) | Colon (Colo320) | Cytotoxicity (IC50) | 4.87 µM | [15] |

Antimicrobial Activity

Indole-3-carbonitrile derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[9][14][16] The increasing prevalence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents, and indole-based compounds represent a valuable scaffold for this purpose.[17]

For instance, certain indolyl-pyrimidine derivatives have shown moderate to high antibacterial activity.[9] Specifically, 2-(1H-indol-3-yl)-4, 6-dioxo- 6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile (3 ) and 2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine- 5-carbonitrile (4 ) displayed significant antibacterial effects.[9] Furthermore, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) has been identified as a lead structure for the development of new antimicrobial agents due to its potent activity.[14]

Molecular docking studies suggest that these compounds may exert their antimicrobial effects by interacting with essential bacterial enzymes like DNA gyrase and fungal enzymes such as lanosterol-14 alpha-demethylase.[18]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Target Organism | Assay Type | Result (MIC/MBC) | Reference |

| 2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile (3 ) | Bacteria | Antibacterial Activity | High | [9] |

| 2-hydrazino-4-(1H-indol- 3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4 ) | Bacteria | Antibacterial Activity | High | [9] |

| 3-chlorophenyl derivative (2i ) | S. aureus ATCC 6538, S. epidermis PMC 2118 | MIC/MBC | 8 - 16 µg/mL | [14] |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) | Bacteria and Fungi | Antimicrobial Activity | Potent | [14] |

| Indole-thiadiazole (2c ) | B. subtilis | MIC | 3.125 µg/mL | [16] |

| Indole-triazole (3c ) | B. subtilis | MIC | 3.125 µg/mL | [16] |

Neuroprotective Activity

Functionalized indole derivatives, including those related to indole-3-carbinol, have shown significant promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][10] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways crucial for neuronal survival.[10]

One key mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[8] Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate this pathway by blocking the Nrf2-Keap1 complex.[8] They also exhibit neuroprotective effects through the mimetic activity of brain-derived neurotrophic factor (BDNF) and subsequent activation of the TrkB/PI3K/Akt signaling pathway.[8]

Furthermore, indole derivatives can modulate neuroinflammation, a key contributor to neurodegeneration.[10] For example, the indole derivative NC009-1 has been shown to alleviate neuroinflammation and oxidative stress in cellular and animal models of Parkinson's disease by down-regulating the NLRP3 inflammasome and pro-inflammatory cytokines.[10]

Synthesis of Functionalized Indole-3-Carbonitriles

The synthesis of functionalized indole-3-carbonitriles and related derivatives often involves multi-step processes, utilizing a variety of organic reactions. The indole ring's C-3 position is particularly reactive towards electrophilic substitution, making it a key site for functionalization.[1] Common synthetic strategies include multi-component reactions (MCRs), cross-coupling reactions, and modifications of pre-existing indole scaffolds.[1][2][19]

General Synthetic Protocols

Protocol 1: Synthesis of 1H-Indole-methyl-isocyanide for MCRs [1]

-

Reductive Amination: Indole-3-carboxaldehyde is reacted with formamide in a Leuckart-Wallach reaction to produce the corresponding formylated compound. This one-step reductive amination, however, may require high temperatures and prolonged reaction times.

-

Dehydration: The resulting formamide is then dehydrated to yield the 1H-indole-methyl-isocyanide. This isocyanide serves as a versatile precursor for various multi-component reactions.

Protocol 2: Synthesis of Functionalized 4-Aminocarbazoles from 2-Alkynyl Indole-3-carbonitriles [19]